Trapidil Trapidil Trapidil is a member of triazolopyrimidines.
Trapidil, a platelet-derived growth factor antagonist, was originally developed as a vasodilator and anti-platelet agent and has been used to treat patients with ischemic coronary heart, liver, and kidney disease.
A coronary vasodilator agent.
Brand Name: Vulcanchem
CAS No.: 15421-84-8
VCID: VC0545726
InChI: InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3
SMILES: CCN(CC)C1=CC(=NC2=NC=NN12)C
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

Trapidil

CAS No.: 15421-84-8

Cat. No.: VC0545726

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trapidil - 15421-84-8

Specification

CAS No. 15421-84-8
Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3
Standard InChI Key GSNOZLZNQMLSKJ-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC(=NC2=NC=NN12)C
Canonical SMILES CCN(CC)C1=CC(=NC2=NC=NN12)C
Appearance Solid powder

Introduction

Pharmacological Characterization of Trapidil

Chemical Structure and Classification

Trapidil (C10H11N5O) belongs to the triazolopyrimidine class of compounds, characterized by a fused triazole and pyrimidine ring system. Unlike conventional antiplatelet agents, trapidil exhibits unique PDGF receptor (PDGFR) modulation capabilities, distinguishing it from other cardiovascular drugs in its category .

Mechanism of Action

The drug's therapeutic effects stem from three interconnected biological activities:

1.2.1 PDGF Antagonism
Trapidil upregulates PDGFR-β expression by 28±8% in vascular smooth muscle cells (VSMCs) , while simultaneously inhibiting PDGF-BB-induced mitogenesis through non-competitive receptor modulation. This paradoxical effect occurs without altering PDGFR tyrosine kinase activity or substrate phosphorylation patterns .

1.2.2 MAP Kinase Pathway Modulation
The compound demonstrates time-dependent inhibition of PDGF-stimulated MAP kinase activity:

Time Post-PDGF StimulationMAP Kinase Inhibition
10 minutes35±7%
6 hours32±10%

This inhibition correlates with increased MAP kinase phosphatase-1 (MKP-1) expression (≈40%) and attenuated Raf-1 activation .

1.2.3 cAMP-Mediated Signaling
Trapidil elevates baseline cAMP levels in VSMCs by 1.9-fold (22.3 vs. 12.0 mmol/mg protein) , creating a biochemical environment that disrupts PDGF-mediated proliferative signaling cascades.

Clinical Efficacy in Restenosis Prevention

STARC Trial Outcomes

The Studio Trapidil versus Aspirin nella Restenosi Coronarica (STARC) trial (n=254) established trapidil's superiority over aspirin in post-PTCA management:

ParameterTrapidil Group (n=128)Aspirin Group (n=126)P-value
Restenosis (Primary Endpoint)24.2%39.7%<0.01
Per-Vessel Restenosis23.3%36.9%0.018
Recurrent Angina25.8%43.7%<0.01

The 100 mg TID dosage regimen demonstrated optimal efficacy with comparable tolerability to aspirin (discontinuation rate: 6 vs. NS) .

Long-Term Vascular Remodeling

Quantitative angiographic analysis revealed trapidil's impact on vascular geometry:

  • Initial lumen gain preservation: 75.8% vs. 60.3% in controls

  • Late lumen loss reduction: 0.48±0.31 mm vs. 0.72±0.38 mm

Molecular Pharmacology

PDGFR Dynamics

Despite increasing PDGFR-β protein expression, trapidil maintains functional receptor antagonism through:

  • Non-competitive ligand binding inhibition

  • Post-receptor signaling modulation

  • Receptor recycling alteration

This unique pharmacological profile prevents receptor desensitization while blocking mitogenic signaling .

Signal Transduction Interference

Trapidil's multilevel intervention in PDGF signaling cascades:

3.2.1 Early Signaling (0-10 min)

  • 35% MAP kinase inhibition

  • Partial Raf-1 activation blockade

3.2.2 Sustained Signaling (6 hr)

  • 32% MAP kinase activity reduction

  • Maintained MKP-1 overexpression

3.2.3 Transcriptional Regulation

  • No effect on immediate-early gene activation

  • Downregulation of cell cycle progression genes

Therapeutic Implications and Future Directions

Current Clinical Applications

Trapidil's established indications include:

  • Post-PTCA restenosis prophylaxis

  • Microvascular angina management

  • Atherosclerotic plaque stabilization

Emerging Research Frontiers

Ongoing investigations explore:

  • Synergistic effects with statins (PDGF pathway cross-talk)

  • Drug-eluting stent coatings for localized delivery

  • Pulmonary hypertension applications

Pharmacoeconomic Considerations

The 15.5% absolute risk reduction in restenosis translates to a number needed to treat (NNT) of 6.5, suggesting favorable cost-effectiveness compared to newer antiproliferative agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator